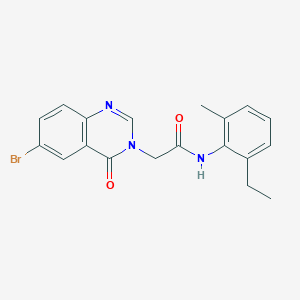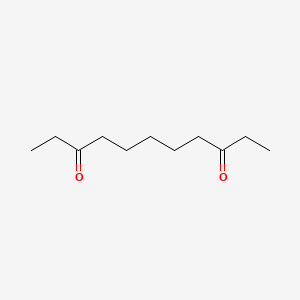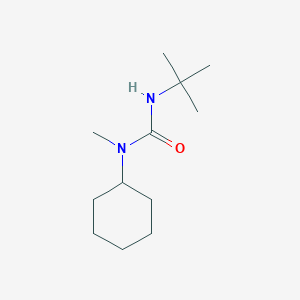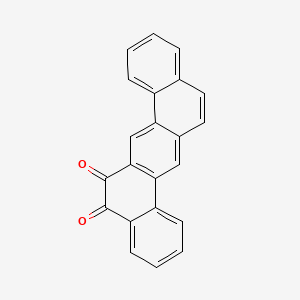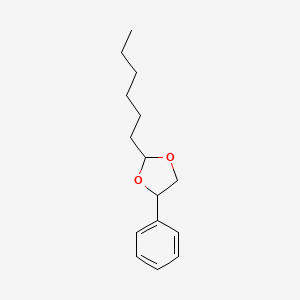
2-Hexyl-4-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C15H22O2 It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound, such as benzaldehyde, with 1,2-hexanediol in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions in a solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Techniques such as continuous flow reactors and advanced separation methods may be employed to enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Hexyl-4-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hexyl-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures through acetalization. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various reagents enables it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .
Comparación Con Compuestos Similares
2-Hexyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds, such as:
- 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
- 2-Ethyl-4-phenyl-1,3-dioxolane
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
These compounds share the dioxolane ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of hexyl and phenyl groups in this compound provides distinct reactivity and stability, making it particularly valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
55668-39-8 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-hexyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15-16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
Clave InChI |
KTOWLVSBAQAKPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1OCC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



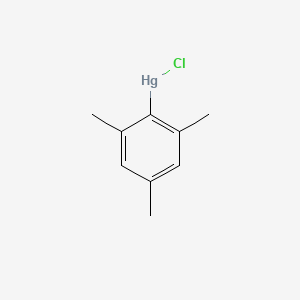
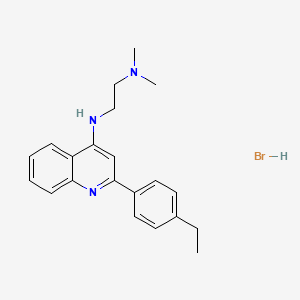
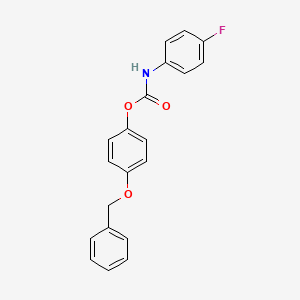
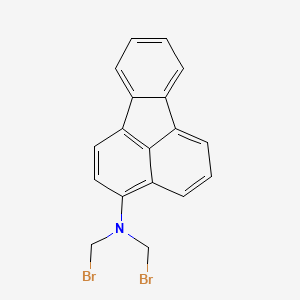
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

